2-(2H-1,3-benzodioxole-5-amido)-N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Overview
Description
2-(2H-1,3-benzodioxole-5-amido)-N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a benzothiazole ring
Preparation Methods
The synthesis of 2-(2H-1,3-benzodioxole-5-amido)-N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzodioxole ring, followed by the introduction of the amido group. The chlorophenyl ethyl group is then attached, and finally, the benzothiazole ring is formed. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2H-1,3-benzodioxole-5-amido)-N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, possibly leading to the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxole ring and the benzothiazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to its target. These interactions can lead to changes in cellular pathways, influencing biological processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and benzothiazole derivatives. Compared to these compounds, 2-(2H-1,3-benzodioxole-5-amido)-N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is unique due to the combination of its structural features. The presence of both the benzodioxole and benzothiazole rings, along with the chlorophenyl group, provides a distinct set of chemical and biological properties. Similar compounds include:
- 1,3-benzodioxole-5-carboxamide
- 4-chlorophenyl benzothiazole
- Benzodioxole derivatives with different substituents
This unique combination of structural elements makes this compound a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4S/c25-16-7-4-14(5-8-16)10-11-26-23(30)17-2-1-3-20-21(17)27-24(33-20)28-22(29)15-6-9-18-19(12-15)32-13-31-18/h4-9,12,17H,1-3,10-11,13H2,(H,26,30)(H,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLRZKOBNGIKIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCCC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.